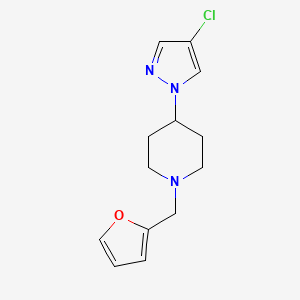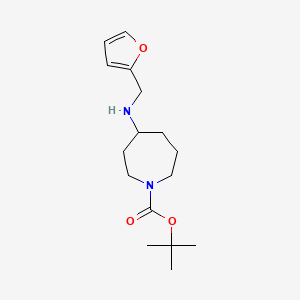![molecular formula C16H14N2O2 B7647626 N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide](/img/structure/B7647626.png)
N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide, also known as AM251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases, including obesity, addiction, and pain.
Mecanismo De Acción
N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide acts as a selective antagonist of the CB1 receptor, which is part of the endocannabinoid system. This system is involved in various physiological processes, including appetite regulation, pain perception, and mood regulation. By blocking the CB1 receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce food intake and body weight, as well as decrease drug-seeking behavior. It can also modulate pain perception and mood regulation. However, it is important to note that the effects of this compound can vary depending on the dose and duration of treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide has several advantages for lab experiments. It is a selective antagonist of the CB1 receptor, which allows for specific modulation of the endocannabinoid system. It also has a well-established synthesis method and can be easily obtained for research purposes.
However, there are also limitations to the use of this compound in lab experiments. It can have off-target effects, which can complicate the interpretation of results. It can also have variable effects depending on the dose and duration of treatment, which can make it difficult to establish a consistent experimental protocol.
Direcciones Futuras
There are several future directions for the study of N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide. One potential direction is the development of more selective CB1 receptor antagonists that can minimize off-target effects. Another direction is the investigation of the long-term effects of this compound on various physiological processes, including the endocannabinoid system and other signaling pathways. Additionally, the potential therapeutic applications of this compound in the treatment of various diseases, including obesity, addiction, and pain, warrant further investigation.
Conclusion:
In conclusion, this compound is a selective antagonist of the CB1 receptor that has potential therapeutic applications in the treatment of various diseases. Its well-established synthesis method and specific modulation of the endocannabinoid system make it a valuable tool for scientific research. However, its off-target effects and variable effects depending on the dose and duration of treatment highlight the need for further investigation and development of more selective CB1 receptor antagonists.
Métodos De Síntesis
The synthesis of N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide involves a multi-step process that starts with the reaction of 3-hydroxybenzoyl chloride with 4-cyanophenylethylamine in the presence of triethylamine. The resulting intermediate is then reacted with 2,6-dimethylphenyl isocyanate to obtain this compound. The purity of the final product is confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of obesity. Studies have shown that this compound can reduce food intake and body weight in rodents by blocking the CB1 receptor, which is involved in the regulation of appetite and energy balance.
This compound has also been studied for its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in rats, suggesting that it may be useful in the treatment of drug addiction.
Propiedades
IUPAC Name |
N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11(13-7-5-12(10-17)6-8-13)18-16(20)14-3-2-4-15(19)9-14/h2-9,11,19H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZRLCUKWKYBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NC(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide](/img/structure/B7647550.png)
![2,4-dimethyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7647557.png)


![N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647589.png)
![N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647595.png)
![Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647603.png)

![Tert-butyl 4-[(4-methyl-1,3-thiazol-5-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647615.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7647621.png)

![[3-(Benzylamino)piperidin-1-yl]-(2-ethyloxan-4-yl)methanone](/img/structure/B7647645.png)
![1-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-3-[1-(3-fluoro-4-methylphenyl)ethyl]urea](/img/structure/B7647672.png)